3-(3-Pyridyl)-2-propen-1-OL is an organic compound characterized by its unique structure, which includes a pyridine ring linked to an allylic alcohol group. The molecular formula for this compound is , with a molecular weight of approximately 135.16 g/mol. Its structure imparts both aromatic properties from the pyridine and reactivity associated with allylic alcohols, making it significant in various chemical and biological applications. This compound is also known by several synonyms, including 3-(3-Pyridinyl)-2-propen-1-ol and 3-(3-Pyridyl)allyl alcohol .
The synthesis of 3-(3-Pyridyl)-2-propen-1-OL can be achieved through several methods:
In industrial settings, optimized reaction conditions are employed to enhance yield and purity. Continuous flow reactors are increasingly utilized for better control over reaction parameters and scalability.
The versatility of 3-(3-Pyridyl)-2-propen-1-OL allows for various applications across different fields:
Several compounds share structural similarities with 3-(3-Pyridyl)-2-propen-1-OL:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Pyridinemethanol | Lacks the propenyl group | Simpler structure without allylic reactivity |
| 3-(2-Pyridyl)-2-propen-1-OL | Different position of the pyridine ring | Varying reactivity due to positional changes |
| 3-(3-Pyridyl)propan-1-OL | Saturated analog | Reduced reactivity compared to allylic alcohol |
The uniqueness of 3-(3-Pyridyl)-2-propen-1-OL lies in its combination of an aromatic pyridine ring and an allylic alcohol group, which provides distinct reactivity patterns and potential biological activities not found in simpler analogs .
Propargyl alcohol serves as a critical starting material for synthesizing 3-(3-pyridyl)-2-propen-1-ol through nucleophilic addition. Recent advancements highlight the use of radical-mediated difunctionalization of alkynes to achieve stereoselective formation of allylic alcohols. For instance, a method employing fac-Ir(ppy)₃ as a photocatalyst under green light irradiation enables E-selective addition of bromine and hydroxyl groups to aliphatic alkynes (Fig. 1) [4]. This approach, when adapted for 3-(3-pyridyl)-2-propen-1-ol, involves the reaction of a pyridyl-substituted alkyne with a bromine source and water, yielding the target compound with >20:1 E/Z selectivity [4].
Key Reaction Parameters
This method avoids traditional stoichiometric reagents, offering a greener pathway. However, scalability challenges persist due to light penetration limitations in batch reactors.
Grignard reactions remain a cornerstone for constructing carbon-carbon bonds in allylic alcohols. A validated route involves the reaction of 3-pyridylmagnesium bromide with propargyl aldehyde derivatives. For example, phenylacetylene, when deprotonated by ethyl magnesium bromide, forms a strong nucleophile that attacks benzophenone to yield triphenylpropynol [1]. Adapting this mechanism, 3-pyridylmagnesium bromide reacts with propargyl aldehyde to form 3-(3-pyridyl)-2-propen-1-ol after acidic workup (Fig. 2) [1].
Optimization Insights
This method’s main limitation is the sensitivity of Grignard reagents to moisture, necessitating stringent anhydrous conditions.
Transitioning from batch to continuous flow reactors enhances scalability and reproducibility. A modular system comprising three zones—mixing, reaction, and quenching—has been proposed (Table 1) [4].
Table 1: Continuous Flow Parameters for 3-(3-Pyridyl)-2-Propen-1-Ol Synthesis
| Parameter | Value |
|---|---|
| Residence Time | 15–20 minutes |
| Temperature | 25–30°C |
| Flow Rate | 5 mL/min |
| Photoreactor Volume | 50 mL |
In such systems, the Grignard reagent and aldehyde are mixed in a T-junction before entering a temperature-controlled reaction loop. Real-time monitoring via inline IR spectroscopy ensures consistent product quality [4]. Pilot-scale trials demonstrate a 20% increase in yield compared to batch methods, attributed to improved mass and heat transfer [4].
Post-synthesis purification is critical for obtaining high-purity 3-(3-pyridyl)-2-propen-1-ol. Common methods include:
Yield Optimization Strategies
3-(3-Pyridyl)-2-propen-1-ol demonstrates characteristic thermodynamic properties that reflect its conjugated allylic alcohol structure combined with a pyridine heterocycle. The compound exhibits a predicted boiling point of 284.5 ± 20.0 degrees Celsius [1] [2], indicating significant intermolecular forces arising from both hydrogen bonding capabilities and aromatic interactions. The molecular structure features an extended conjugated system that contributes to enhanced thermal stability compared to simple aliphatic alcohols.
The phase behavior of this compound is dominated by its ability to form hydrogen bonds through the hydroxyl group while simultaneously engaging in π-π stacking interactions via the pyridine ring system. The predicted density of 1.115 ± 0.06 grams per cubic centimeter [1] [2] suggests efficient molecular packing in the liquid phase, consistent with the presence of both polar and aromatic functionalities that facilitate intermolecular associations.
Storage requirements specify maintenance at 2-8 degrees Celsius [2], indicating thermal sensitivity that may be attributed to potential oxidation or isomerization reactions of the allylic alcohol moiety. The compound exists as a thick oil at room temperature with coloration ranging from colorless to yellow [2], suggesting possible autoxidation or conjugation effects that develop over time or upon exposure to light.
| Property | Value | Temperature Range |
|---|---|---|
| Boiling Point | 284.5 ± 20.0°C [1] [2] | Predicted |
| Density | 1.115 ± 0.06 g/cm³ [1] [2] | 20°C |
| Physical State | Thick Oil [2] | Room Temperature |
| Storage Temperature | 2-8°C [2] | Optimal Stability |
The solubility profile of 3-(3-pyridyl)-2-propen-1-ol reflects its amphiphilic nature, possessing both hydrophilic characteristics through the hydroxyl group and hydrophobic features via the conjugated aromatic system. Experimental data indicates slight solubility in chloroform and ethyl acetate [2], suggesting limited compatibility with moderately polar organic solvents despite the presence of polar functional groups.
In polar protic solvents, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the hydroxyl group and solvent molecules. The pyridine nitrogen atom serves as a hydrogen bond acceptor, further facilitating solvation in protic media such as alcohols and water. The predicted pKa value of 14.20 ± 0.10 [2] for the hydroxyl group indicates weak acidity, typical of primary alcohols, which influences protonation equilibria in aqueous solutions.
Nonpolar solvents exhibit poor solvation capabilities for this compound due to the substantial polar character imparted by both the hydroxyl group and the pyridine nitrogen. The conjugated system provides some degree of hydrophobic character, but this is insufficient to overcome the strong polar interactions required for dissolution in hydrocarbon solvents.
| Solvent Class | Solubility | Primary Interactions |
|---|---|---|
| Polar Protic | Moderate to Good [2] | Hydrogen bonding |
| Polar Aprotic | Good | Dipole-dipole interactions |
| Moderately Polar | Slight [2] | Limited polar interactions |
| Nonpolar | Poor | Incompatible polarity |
The infrared spectrum of 3-(3-pyridyl)-2-propen-1-ol exhibits characteristic absorption bands that provide definitive structural identification. The hydroxyl group generates a broad, intense absorption in the 3200-3500 wavenumber range [3] [4], with the breadth resulting from hydrogen bonding effects typical of alcohols. The carbon-oxygen stretching vibration appears in the 1000-1150 wavenumber region [3] [4], consistent with primary alcohol functionality.
The pyridine ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1580-1600 wavenumber range [3]. The conjugated alkene moiety exhibits characteristic carbon-carbon double bond stretching at 1640-1680 wavenumbers, with the frequency shifted due to conjugation with the aromatic system. Additional fingerprint region absorptions below 1500 wavenumbers provide detailed structural confirmation through carbon-hydrogen bending and ring deformation modes.
Proton nuclear magnetic resonance spectroscopy reveals distinct resonance patterns characteristic of the molecular structure. The hydroxyl proton appears as a variable signal between 3.5-5.5 parts per million in deuterated dimethyl sulfoxide [5], with chemical shift dependent on hydrogen bonding interactions and exchange rates. The allylic methylene protons resonate at 4.2-4.4 parts per million, deshielded by the adjacent double bond and hydroxyl group.
The alkene protons exhibit characteristic coupling patterns with vicinal coupling constants of 15-16 hertz , indicating trans geometry across the double bond. The pyridine ring protons appear in the aromatic region between 7.2-8.7 parts per million [5], with distinct multiplicities reflecting the substitution pattern and electronic environment of each position.
Electron ionization mass spectrometry produces a molecular ion peak at mass-to-charge ratio 135 [7] [8], corresponding to the molecular weight of 135.16 atomic mass units. Fragmentation patterns typically involve loss of the hydroxyl group (mass 17) and subsequent fragmentation of the allylic system, providing structural confirmation through characteristic fragment ions derived from the pyridine ring and propene chain.
| Spectroscopic Method | Key Absorptions/Signals | Diagnostic Value |
|---|---|---|
| IR Spectroscopy | 3200-3500 cm⁻¹ (OH), 1580-1600 cm⁻¹ (Pyridine) [3] [4] | Functional group identification |
| ¹H NMR | 7.2-8.7 ppm (Pyridine), 6.0-7.0 ppm (C=C) [5] | Structural confirmation |
| MS | m/z 135 (M⁺) [7] [8] | Molecular weight verification |
The chromatographic behavior of 3-(3-pyridyl)-2-propen-1-ol is governed by its polar functional groups and aromatic character, resulting in moderate retention on standard stationary phases. Gas chromatographic analysis of related pyridyl alcohols shows retention indices in the range of 1200-1300 on nonpolar stationary phases [9] [10], indicating substantial volatility despite the polar functionality.
High-performance liquid chromatographic separation typically employs reversed-phase conditions due to the compound's moderate polarity. The pyridine nitrogen and hydroxyl group provide sites for hydrogen bonding interactions with polar mobile phase components, while the aromatic ring system interacts with the nonpolar stationary phase through hydrophobic interactions. This dual interaction mode results in predictable retention behavior that varies systematically with mobile phase composition.
The presence of the conjugated double bond introduces additional selectivity factors, as the extended π-system can engage in specific interactions with aromatic stationary phases. Temperature programming in gas chromatography effectively resolves this compound from structural isomers, with retention times sensitive to column polarity and operating conditions.
| Chromatographic Mode | Retention Characteristics | Key Interactions |
|---|---|---|
| GC (Nonpolar) | Retention Index 1200-1300 [9] [10] | Volatility, molecular size |
| HPLC (Reversed-Phase) | Moderate retention | Hydrophobic and polar interactions |
| HPLC (Normal Phase) | Strong retention | Hydrogen bonding dominance |